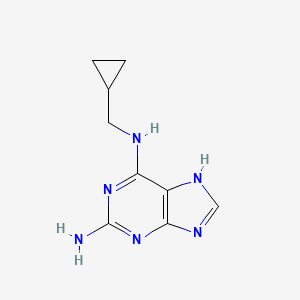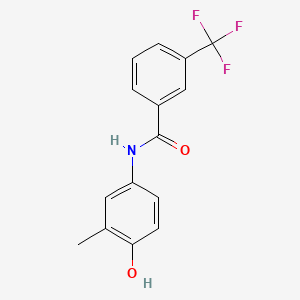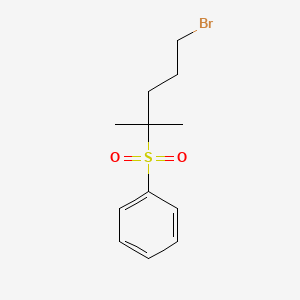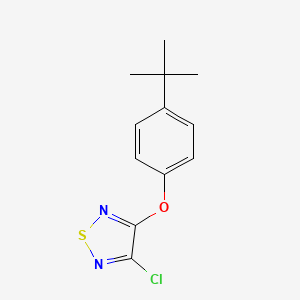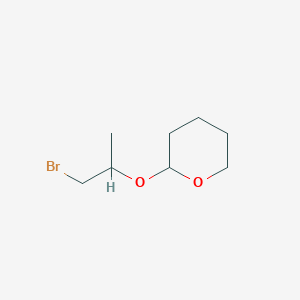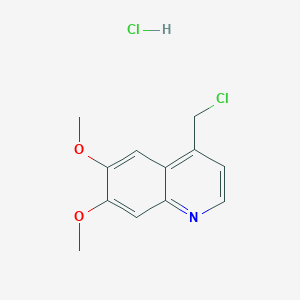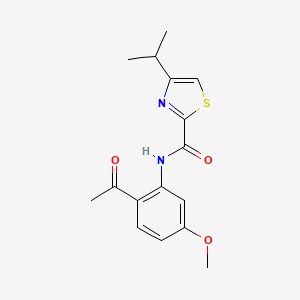
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide
Overview
Description
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Acetylation and Methoxylation:
Coupling Reaction: The final step involves coupling the thiazole ring with the substituted phenyl ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiazole ring, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetyl-5-methoxyphenyl)acetamide: Similar structure but lacks the thiazole ring.
2-acetyl-5-methoxyphenyl 4-methoxybenzoate: Contains a benzoate group instead of the thiazole ring.
Bis(2-acetyl-5-methoxyphenyl)carbonate: Contains two acetyl-5-methoxyphenyl groups connected by a carbonate linkage.
Uniqueness
N-(2-acetyl-5-methoxyphenyl)-4-Isopropyl-2-Thiazolecarboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
300831-07-6 |
|---|---|
Molecular Formula |
C16H18N2O3S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(2-acetyl-5-methoxyphenyl)-4-propan-2-yl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C16H18N2O3S/c1-9(2)14-8-22-16(18-14)15(20)17-13-7-11(21-4)5-6-12(13)10(3)19/h5-9H,1-4H3,(H,17,20) |
InChI Key |
RUVTZIVCEKSZDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)C(=O)NC2=C(C=CC(=C2)OC)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

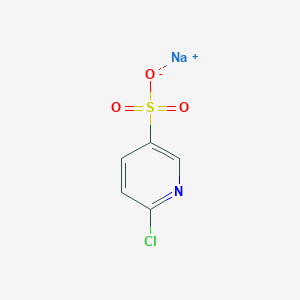
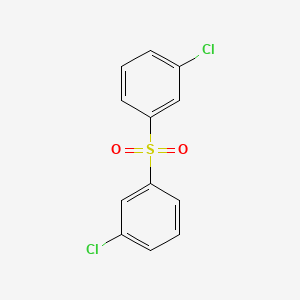
![5-iodo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8422971.png)
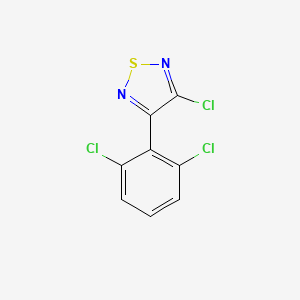
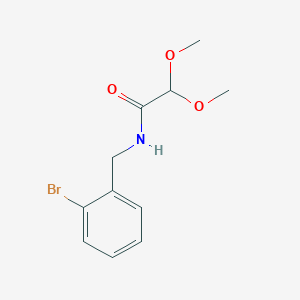
![4-Fluoro-alpha-[(3-hydroxypropyl)amino]benzeneacetonitrile](/img/structure/B8422991.png)
![2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide](/img/structure/B8422999.png)
![3-[4-(2-Pyrimidinyl)piperazinyl]propyl chloride](/img/structure/B8423005.png)
